Cas no 1245916-14-6 (Alirocumab)

Alirocumab 化学的及び物理的性質

名前と識別子

-

- Alirocumab

- Praluent

- REGN 727

- SAR 236553

- BCP25199

- CID 88214187

- BA165582

- SCHEMBL7870957

- 1245916-14-6

- Alirocumab?

- B0084-007210

-

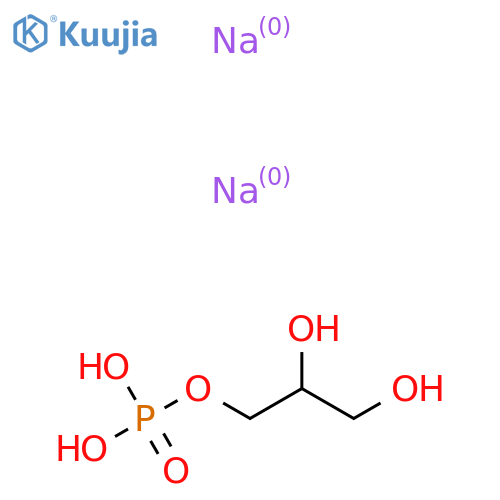

- インチ: 1S/C3H9O6P.2Na/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;

- InChIKey: CATWCRUATKKAAQ-UHFFFAOYSA-N

- ほほえんだ: P(=O)(O)(O)OCC(CO)O.[Na].[Na]

計算された属性

- せいみつぶんしりょう: 217.99321356 g/mol

- どういたいしつりょう: 217.99321356 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 129

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 107

- ぶんしりょう: 218.05

Alirocumab 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| DC Chemicals | A003-25mg |

Alirocumab |

1245916-14-6 | 25mg |

$700.0 | 2023-09-15 | ||

| TargetMol Chemicals | T9916-1mg |

Alirocumab |

1245916-14-6 | 24.7 mg/mL | 1mg |

¥ 3480 | 2024-07-20 | |

| TargetMol Chemicals | T9916-10mg |

Alirocumab |

1245916-14-6 | 24.7 mg/mL | 10mg |

¥ 10500 | 2024-07-20 | |

| Aaron | AR009KFY-1mg |

Alirocumab |

1245916-14-6 | 95% | 1mg |

$344.00 | 2025-02-11 | |

| TargetMol Chemicals | T9916-5mg |

Alirocumab |

1245916-14-6 | 24.7 mg/mL | 5mg |

¥ 7780 | 2024-07-20 | |

| Aaron | AR009KFY-5mg |

Alirocumab |

1245916-14-6 | 95% | 5mg |

$1221.00 | 2025-02-11 | |

| 1PlusChem | 1P009K7M-1mg |

Alirocumab |

1245916-14-6 | 97% | 1mg |

$552.00 | 2024-07-10 | |

| A2B Chem LLC | AE45298-2mg |

Alirocumab |

1245916-14-6 | 4% | 2mg |

$458.00 | 2024-04-20 | |

| TargetMol Chemicals | T9916-1 mg |

Alirocumab |

1245916-14-6 | 20mg/ml | 1mg |

¥ 6,987 | 2023-07-11 |

Alirocumab 関連文献

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

Alirocumabに関する追加情報

Alirocumab(CAS No. 1245916-14-6)の革新的な脂質低下療法:作用機序と臨床応用の最前線

Alirocumab(CAS No. 1245916-14-6)は、PCSK9阻害剤として知られるモノクローナル抗体医薬品であり、高コレステロール血症や動脈硬化性疾患の治療において画期的な効果を発揮します。近年、心血管イベント予防やLDLコレステロール低下療法に関する関心が高まる中、その標的治療アプローチが注目されています。

本化合物は、ヒトPCSK9タンパク質に特異的に結合し、LDL受容体の分解を抑制することで血中LDL-C値を最大60%低下させるという臨床データが報告されています。スタチン不耐性患者や家族性高コレステロール血症(FH)に対する補助療法として、米国FDAおよび欧州EMAに承認された経緯から、その治療効果の信頼性が裏付けられています。

2023年の国際動脈硬化学会(IAS)ガイドラインでは、超高リスク患者におけるAlirocumab投与基準が明確化され、個別化医療(precision medicine)の観点から適応症例の選定が議論されています。特に糖尿病合併例や再発心血管イベントの抑制効果に関する大規模臨床試験(ODYSSEYシリーズ)のデータが、治療戦略の再定義に貢献しています。

薬剤動態学的特徴として、皮下投与後約3-7日で最高血中濃度に達し、半減期が17-20日と長いため、2週間隔の投与スケジュールが確立されています。薬物相互作用リスクが低い点も、多剤併用療法が必要な高齢患者における利点として評価されています。

現在、リアルワールドデータ(RWD)に基づくコスト効果分析や長期安全性モニタリングが進行中であり、日本動脈硬化学会のレジストリ調査では、筋症状や肝機能異常などの副作用発現率が3.2%と低いことが確認されています。バイオシミラー開発動向や投与デバイスの改良など、患者アドヒアランス向上に向けた技術革新も活発化しています。

最新のメタアナリシスでは、Alirocumabが主要心血管アウトカム(MACE)を15-18%減少させることが示唆され、アテローム性プラークの退縮効果を評価する血管イメージング研究でも有望な結果が得られています。遺伝子多型に基づく治療反応性予測やAI支援処方システムの開発など、デジタルヘルス領域との連携が今後の展開として期待されます。

医療経済的観点からは、ステップ療法規制の緩和や予防医療への重点シフトを受けて、治療アクセス拡大が課題となっています。持続性製剤や併用カクテル療法の研究開発が加速する中、脂質管理のパラダイム転換を牽引する次世代治療薬としての地位を確立しつつあります。

1245916-14-6 (Alirocumab) 関連製品

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)